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(S)-(+)-4-(3-Amino-pyrrolidino)-7-nitrobenzofurazan is a chemical compound with the molecular formula C₁₀H₁₁N₅O₃ and a molecular weight of 249.23 g/mol. It is characterized by a nitrobenzofurazan structure, which is known for its fluorescent properties, making it suitable for various biochemical applications. The compound is typically used as a bio-reagent in research settings, particularly in studies involving fluorescence due to its unique electronic properties and reactivity .
(S)-(+)-4-(3-Amino-pyrrolidino)-7-nitrobenzofurazan is listed by a supplier as potentially affecting various cellular signaling pathways including those involved in cell proliferation, death (apoptosis), and metabolism []. However, the specific mechanisms by which it might influence these pathways are not elaborated upon and require further research.
While detailed research on (S)-(+)-4-(3-Amino-pyrrolidino)-7-nitrobenzofurazan is not widely available, its chemical structure suggests potential for biological activity. The nitro group (NO2) often plays a role in biomolecules and can be involved in redox reactions []. Additionally, the presence of a cyclic amine group (3-Amino-pyrrolidino) could contribute to interactions with other molecules within a cell.
These reactions highlight the compound's versatility in synthetic organic chemistry and its potential for further derivatization .
The synthesis of (S)-(+)-4-(3-Amino-pyrrolidino)-7-nitrobenzofurazan typically involves multi-step organic reactions:
These steps require careful control of reaction conditions to ensure high yields and purity of the final product .
(S)-(+)-4-(3-Amino-pyrrolidino)-7-nitrobenzofurazan has several applications in research:
Interaction studies involving (S)-(+)-4-(3-Amino-pyrrolidino)-7-nitrobenzofurazan focus primarily on its binding affinities with biomolecules. These studies often utilize fluorescence spectroscopy to monitor interactions with proteins or nucleic acids. Understanding these interactions can provide insights into its mechanism of action and potential therapeutic applications .
Several compounds share structural similarities with (S)-(+)-4-(3-Amino-pyrrolidino)-7-nitrobenzofurazan. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 7-Nitrobenzofurazan | Nitro group on benzofurazan | Used primarily as a fluorescent probe |
| 4-Aminobenzofurazan | Amino group on benzofurazan | Exhibits different reactivity patterns |
| 3-Aminopyrrolidine | Pyrrolidine structure | Focused more on neuropharmacological effects |
(S)-(+)-4-(3-Amino-pyrrolidino)-7-nitrobenzofurazan stands out due to its specific combination of an amino group and a nitrobenzofurazan scaffold, which enhances its fluorescence properties and potential applications in biochemical assays .
Irritant